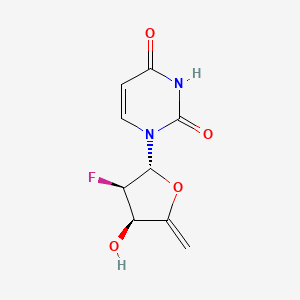
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic acid derivative that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a cyclopropyl group, a nicotinonitrile moiety, and a dioxaborolan ring. It is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from commercially available pyridine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylboronic acid.
Formation of the Dioxaborolan Ring: The dioxaborolan ring is formed by reacting the intermediate with pinacol boronic ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
化学反应分析
Types of Reactions
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, alkylating agents, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is utilized in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The presence of the boronic acid moiety allows it to participate in reversible covalent interactions, which are crucial for its biological and chemical activities.
相似化合物的比较
Similar Compounds
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and stability. The presence of the cyclopropyl group and the nicotinonitrile moiety enhances its versatility in various synthetic applications, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C15H19BN2O2 |
|---|---|
分子量 |
270.14 g/mol |
IUPAC 名称 |
6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(8-17)9-18-13(12)11-5-6-11/h7,9,11H,5-6H2,1-4H3 |
InChI 键 |
QRQUJVWJKKYXPY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



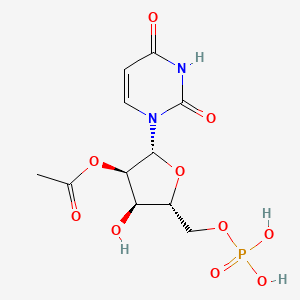
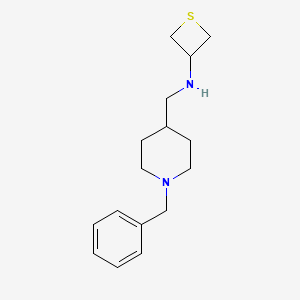
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
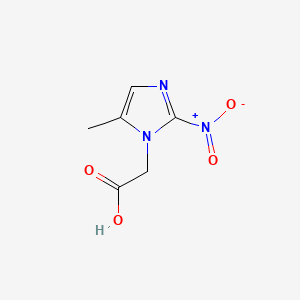
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
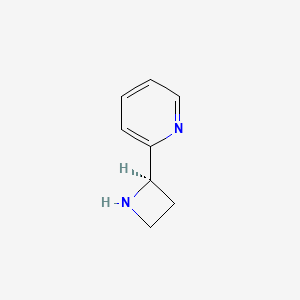
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
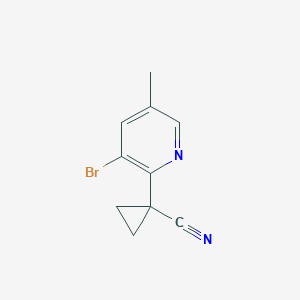

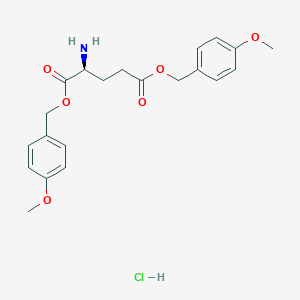
![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
